

Deoxymethoxetamine NMDA receptor affinity vs ketamine

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Compound Focus: Deoxymethoxetamine

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Quantitative Comparison of NMDAR Activity

| Compound Name | IC ₅₀ (μM) for NMDAR | Experimental Method & Notes |
|---------------------------|---------------------------------|------------------------------------------------------------------------------|
| Ketamine ((R,S)-ketamine) | 0.35 μM [1] | Non-competitive antagonist; reference compound. |
| Deoxymethoxetamine (DMXE) | 0.679 μM [2] | Data from patch-clamp recording on mouse interneurons. |
| Methoxetamine (MXE) | 0.524 μM [2] | DMXE is an analogue of MXE, with a methyl group replacing the methoxy group. |

Detailed Experimental Protocols

The quantitative data in the table above were generated using the following key methodologies.

Patch-Clamp Electrophysiology on Mouse Interneurons [2]

This study provided the IC₅₀ values for DMXE, methoxetamine, and its metabolites.

- **Primary Objective:** To determine the half-maximal inhibitory concentration (IC_{50}) of various methoxetamine-related compounds on NMDARs.
- **Biological System:** NMDAR-expressing cartwheel interneurons in the dorsal cochlear nucleus of mice.
- **Key Reagents & Setup:** Whole-cell voltage-clamp recordings were performed. NMDA was applied to activate the receptors, and the test compounds were co-applied to measure their blocking effect.
- **Data Analysis:** The concentration of the compound that reduced the NMDA-evoked current by 50% was calculated as the IC_{50} value.

Radioligand Binding Assay at the MK-801 Site [1]

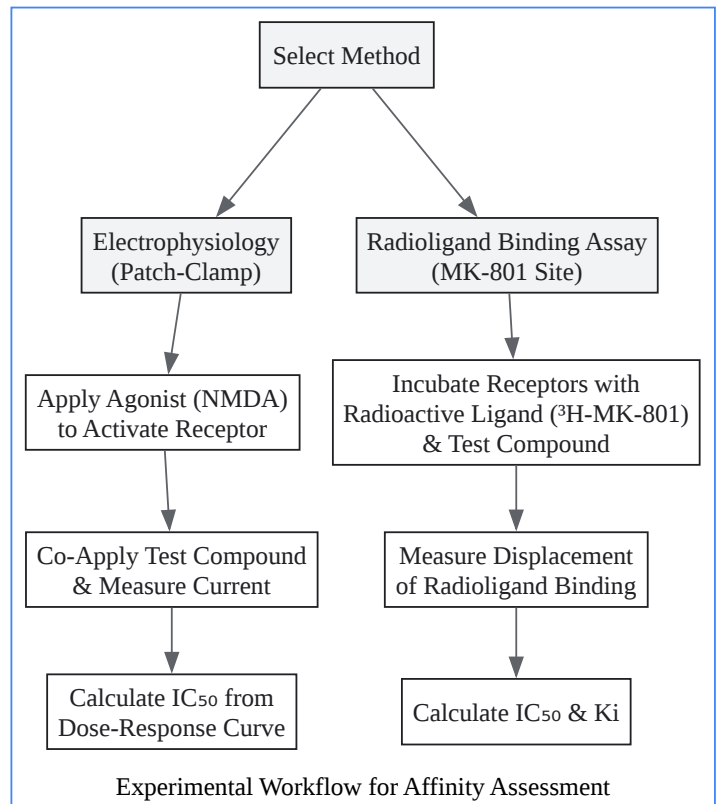
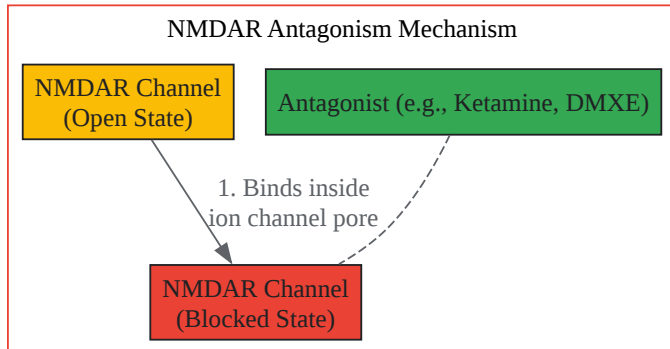
This study provided the IC_{50} and K_i values for ketamine and its metabolites, representing a standard method for measuring receptor affinity.

- **Primary Objective:** To assess the binding affinity of ketamine and its synthetic metabolites to the NMDAR.
- **Molecular Target:** The MK-801 binding site within the ion channel of the NMDAR.
- **Key Reagents:** Tritiated ($[^3H]$) MK-801, a high-affinity, selective NMDAR channel blocker, was used as the radioactive ligand.
- **Procedure:** Membranes containing NMDARs were incubated with $[^3H]$ MK-801 and increasing concentrations of the test compound (e.g., ketamine). The test compound competes with MK-801 for binding to the same site inside the channel.
- **Data Analysis:** The concentration of the test compound that displaces 50% of the radioactive MK-801 binding is the IC_{50} . This value is then used to calculate the inhibition constant (K_i), which represents the binding affinity.

Mechanism of Action and Structural Insights

Both ketamine and DMXE are **non-competitive NMDAR antagonists**, meaning they do not bind to the same site as the natural neurotransmitter (glutamate) but instead block the ion channel pore from within.

The diagram below illustrates the mechanism of NMDAR blockade and the key experimental workflow used to study it.



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Key Implications for Research

- **Potency Context:** While DMXE's IC₅₀ of 0.679 μM confirms it is a **potent NMDAR blocker**, its slightly higher value compared to ketamine (0.35 μM) suggests a **lower affinity** for the receptor [2]. In practical terms, this could mean a slightly higher concentration of DMXE is needed to achieve the same level of receptor blockade as ketamine.

- **Polypharmacology:** It is crucial to note that the effects of dissociative arylcyclohexylamines are not exclusive to the NMDAR. Compounds like ketamine, PCP, and methoxetamine also have appreciable affinities for other targets, such as the **serotonin transporter (SERT) and dopamine D2 receptors**, which can significantly influence their overall psychoactive and potential therapeutic profiles [3] [4] [5].

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References

1. Synthesis and N-Methyl-D-aspartate (NMDA) Receptor ... [pmc.ncbi.nlm.nih.gov]
2. Derivatives of methoxetamine and major ... [sciencedirect.com]
3. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy... [pmc.ncbi.nlm.nih.gov]
4. antagonists NMDA and PCP have direct effects on... receptor ketamine [pubmed.ncbi.nlm.nih.gov]
5. antagonists NMDA and PCP have direct effects on... receptor ketamine [nature.com]

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